molecular formula C23H19ClFN3OS2 B11452875 4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11452875
M. Wt: 472.0 g/mol
InChI Key: TYYXBGBLLNMPRO-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo structure, introduction of the chlorophenyl and fluorophenyl groups, and the formation of the methylsulfanyl linkage. The reaction conditions often require the use of strong bases, such as sodium amide in ammonia, and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to lower the activation energy of key steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazatricyclo structure can be reduced under specific conditions to form more saturated analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatricyclo derivatives and compounds with chlorophenyl and fluorophenyl groups. Examples include:

  • 1-(4-fluorophenyl)piperazine
  • Disilane-bridged architectures

Uniqueness

What sets 4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one apart is its unique combination of functional groups and its triazatricyclo core structure. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications .

Properties

Molecular Formula

C23H19ClFN3OS2

Molecular Weight

472.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C23H19ClFN3OS2/c1-27-11-10-18-19(12-27)31-21-20(18)22(29)28(17-8-4-15(24)5-9-17)23(26-21)30-13-14-2-6-16(25)7-3-14/h2-9H,10-13H2,1H3

InChI Key

TYYXBGBLLNMPRO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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